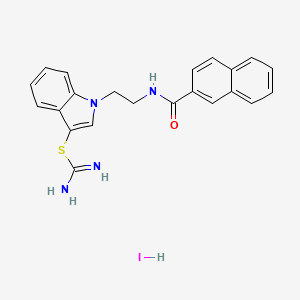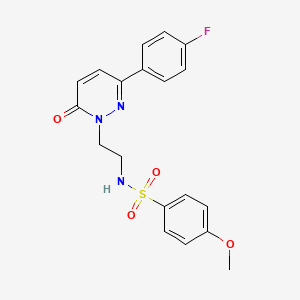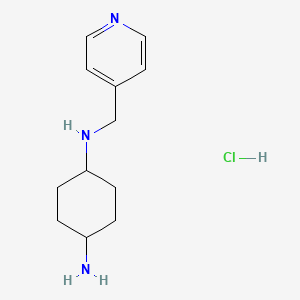
1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of naphthamido derivatives often involves the use of 2-naphthol as a starting material . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .Chemical Reactions Analysis
The chemical reactions involving naphthamido derivatives are diverse, depending on the specific structure of the compound. The synthesis of such derivatives often involves multicomponent reactions . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .Scientific Research Applications
Enzyme Inhibition
Indole derivatives like this compound have been studied extensively for their ability to inhibit enzymes. The presence of the carboxamide moiety allows these compounds to form hydrogen bonds with various enzymes, potentially inhibiting their activity . This property is particularly valuable in the development of new pharmaceuticals, where enzyme inhibition is a common mechanism of action for drugs targeting diseases such as cancer, diabetes, and neurodegenerative disorders.
Antiviral Activity
Research has indicated that indole derivatives exhibit significant antiviral properties. Compounds structurally similar to our subject compound have been reported to show inhibitory activity against influenza A and other viruses . This suggests potential applications in the development of antiviral medications, especially in the face of emerging viral diseases.
Anticancer Properties
Indole-based derivatives have demonstrated promising antiproliferative activity against various cancer cell lines. These compounds, including analogs of our subject compound, have shown GI50 values comparable to established cancer drugs, indicating their potential as cancer therapeutics .
Anti-HIV Effects
The structural complexity of indole derivatives allows them to bind with high affinity to multiple receptors, which is crucial in the fight against HIV. By interfering with the virus’s ability to replicate, these compounds can serve as a basis for anti-HIV drugs .
Antioxidant Capabilities
Indole derivatives are also known for their antioxidant properties. They can neutralize free radicals, thereby reducing oxidative stress in cells. This application is significant in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and aging-related conditions .
Antimicrobial and Antibacterial Uses
The compound’s ability to interact with bacterial proteins gives it a potential role in antimicrobial and antibacterial treatments. Its structural features can be optimized to target specific bacterial strains, making it a valuable asset in the development of new antibiotics .
Neuroprotective Effects
Given the role of indole structures in neurotransmission, derivatives of this compound may have neuroprotective effects. They could be used to develop treatments for neurodegenerative diseases by protecting neurons from damage and supporting neural function .
Agricultural Applications
Indole derivatives are structurally related to plant hormones like indole-3-acetic acid. This suggests potential applications in agriculture, such as developing new growth regulators or pesticides that could enhance crop yields and protect plants from pests .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of naphthamido derivatives in various fields, such as dyes, medicines, agricultural chemicals, and color photography , there could be significant interest in studying this compound further.
properties
IUPAC Name |
[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS.HI/c23-22(24)28-20-14-26(19-8-4-3-7-18(19)20)12-11-25-21(27)17-10-9-15-5-1-2-6-16(15)13-17;/h1-10,13-14H,11-12H2,(H3,23,24)(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFLBXRXPOPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2921451.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)

